molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

Cat. No. B050416
Key on ui cas rn: 253-82-7
M. Wt: 130.15 g/mol
InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE042353E1

Procedure details

A mixture of 4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (3.28 g, 10 mmol), (prepared as described for the starting material in Example 2), 1-bromo-3-tetrahydropyranyloxypropane (2.5 g, 11 mmol) and potassium carbonate (5.0 g, 36 mmol) in DMF (50 ml) was stirred and heated at 90° C. for 3 hours. The reaction mixture was allowed to cool, was diluted with water (500 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined, washed with water (×3), and then brine, and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by column chromatography eluting with ethyl acetate. The purified product was recrystallized from ethyl acetatethexane to give 4-(chloro-2-fluoroanilino)-6-methoxy-7-tetrshydropyran-2-yloxypropoxy)quinazoline (2.25 g, 49%).
Name
4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
49%

Identifiers

REACTION_CXSMILES
ClN([C:10]1[C:19]2[C:14](=[CH:15][C:16](O)=[C:17](OC)[CH:18]=2)[N:13]=[CH:12][N:11]=1)C1C=CC=CC=1F.BrCCCOC1CCCCO1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[N:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline
Quantity
3.28 g
Type
reactant
Smiles
ClN(C1=C(C=CC=C1)F)C1=NC=NC2=CC(=C(C=C12)OC)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCCCOC1OCCCC1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with water (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The purified product was recrystallized from ethyl acetatethexane

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 172.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.